
1,1-Difluoro-4-isocyanatocyclohexane
Overview
Description
1,1-Difluoro-4-isocyanatocyclohexane is a chemical compound with the molecular formula C7H9F2NO . It has a molecular weight of 161.15 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9F2NO/c8-7(9)3-1-6(2-4-7)10-5-11/h6H,1-4H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Fluorinated Cyclohexanes as Building Blocks in Organic Chemistry
Research on fluorinated cyclohexanes, such as all-cis 1,2,3,4,5,6-hexafluorocyclohexane, demonstrates their utility as polarized cyclohexane rings with high molecular dipoles. These properties make them suitable for designing functional organic molecules and applications in supramolecular chemistry due to their facial polarization and electrostatic ordering capabilities (Keddie et al., 2015).
Applications in Supramolecular Chemistry
The unusual property of facial polarization in fluorinated cyclohexanes, such as all-cis-1,2,3,4,5,6-hexafluorocyclohexane, provides a basis for novel motifs in supramolecular chemistry. These compounds exhibit significant dipole moments and polarization, which can be leveraged in designing materials for electronic and nonlinear optical devices by enabling the preparation of stable 1D crystals with large dipole moments and macroscopic polarizations (Pratik et al., 2016).
Potential in Materials Science
Fluorinated cyclohexanes also show promise in materials science, particularly in the synthesis of novel polyurethanes. Research into biodegradable fluorine-containing polyurethanes, utilizing fluorinated chain extenders, reveals how fluorination can enhance the thermal properties, mechanical strength, and biodegradability of polymeric materials. This suggests potential applications of 1,1-Difluoro-4-isocyanatocyclohexane in developing advanced materials with specific thermal and mechanical properties (Li et al., 2018).
Enhancing Organic Synthesis
Fluorinated cyclohexane derivatives serve as versatile intermediates in organic synthesis, facilitating the introduction of fluorine atoms into target molecules. This is critical in the pharmaceutical and agrochemical industries, where fluorination can significantly impact the biological activity and stability of compounds. The research underscores the role of fluorinated intermediates in selective fluorination reactions, which can be crucial for synthesizing CF2H- and CH2F-containing pharmaceuticals and agrochemicals (Hu et al., 2009).
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H226, H302, H312, H315, H317, H319, H331, H334, H335 . These codes indicate that it is flammable, harmful if swallowed, harmful in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, toxic if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
1,1-difluoro-4-isocyanatocyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO/c8-7(9)3-1-6(2-4-7)10-5-11/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMOKMVFVOULFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N=C=O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246210-02-5 | |
| Record name | 1,1-difluoro-4-isocyanatocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

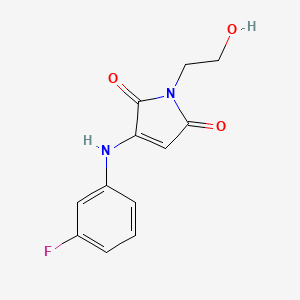
![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2955772.png)

![N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2955776.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-prop-2-enylbenzamide](/img/structure/B2955778.png)
![1-[(4-Methylphenyl)methyl]-5-oxo-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2955779.png)
![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methylbutyl)oxamide](/img/structure/B2955782.png)
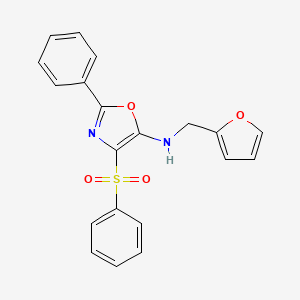
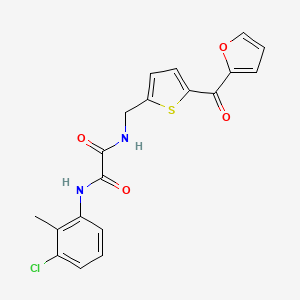
![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2955788.png)
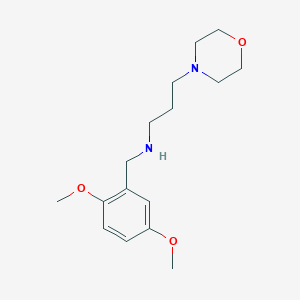
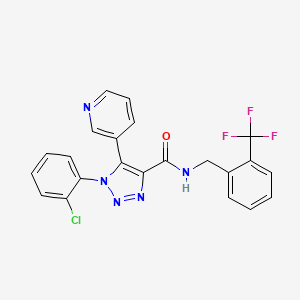
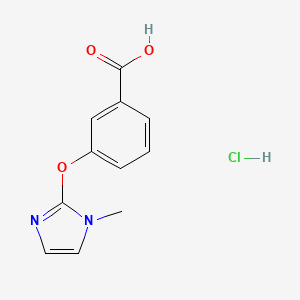
![6-Isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2955792.png)